

Comparative kinetic analysis of Protoporphyrinogen oxidases from different species

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Compound of Interest

Compound Name: Protoporphyrinogen

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A Comparative Kinetic Analysis of Protoporphyrinogen Oxidases Across Species

For Researchers, Scientists, and Drug Development Professionals

Protoporphyrinogen oxidase (PPO) is a pivotal enzyme in the biosynthesis of essential molecules like heme and chlorophyll, making it a critical area of study for both medical and agricultural research. As the target for a major class of herbicides and implicated in the human genetic disorder variegate porphyria, understanding the kinetic properties of PPO from different species is paramount for the development of novel, selective inhibitors and therapeutic strategies. This guide provides a comparative analysis of the kinetic parameters of PPO from various organisms, supported by experimental data and detailed protocols.

Comparative Kinetic Parameters of Protoporphyrinogen Oxidase

The catalytic efficiency and substrate affinity of PPO can vary significantly across different species. These differences are crucial for understanding the selective toxicity of herbicides and for designing species-specific inhibitors. The following tables summarize key kinetic constants for PPO from various sources.

Michaelis-Menten Constant (Km) and Catalytic Rate Constant (kcat)

The Michaelis-Menten constant (Km) reflects the substrate concentration at which the enzyme operates at half of its maximum velocity, indicating the affinity of the enzyme for its substrate, **protoporphyrinogen IX**. The catalytic rate constant (kcat), also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate.

Species	Enzyme Source	Km for Protoporphyrinogen IX (μM)	kcat (s ⁻¹)	Catalytic Efficiency (kcat/Km) (M ⁻¹ s ⁻¹)
Homo sapiens (Human)	Recombinant	3.8 ± 0.3[1]	0.21[2]	5.5 × 10 ⁴
Mus musculus (Mouse)	Hepatic mitochondria	6.6[3]	0.124 (447 h ⁻¹) [3]	1.9 × 10 ⁴
Saccharomyces cerevisiae (Yeast)	Mitochondrial membranes	0.1[4][5][6]	Not explicitly stated	Not available
Hordeum vulgare (Barley)	Etioplasts and mitochondria	5[7]	Not explicitly stated	Not available
Myxococcus xanthus (Bacteria)	Recombinant	1.0 ± 0.1[1]	0.087 (5.2 min ⁻¹) [8]	8.7 × 10 ⁴
Aquifex aeolicus (Bacteria)	Recombinant	1.0 ± 0.1[1]	Not explicitly stated	Not available

Note: kcat for mouse PPO was converted from h⁻¹ to s⁻¹.

Inhibition Constant (Ki)

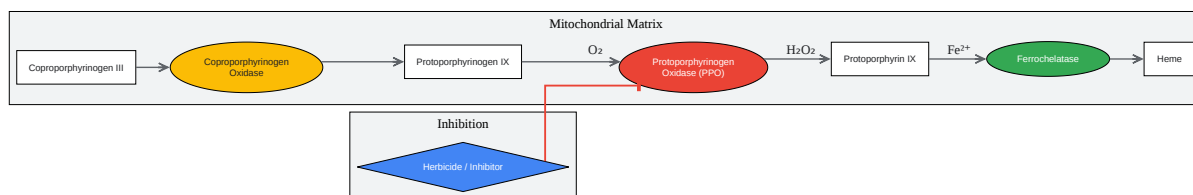
The inhibition constant (K_i) quantifies the potency of an inhibitor. A lower K_i value signifies a more potent inhibitor. The table below presents K_i values for various inhibitors against PPO from different species.

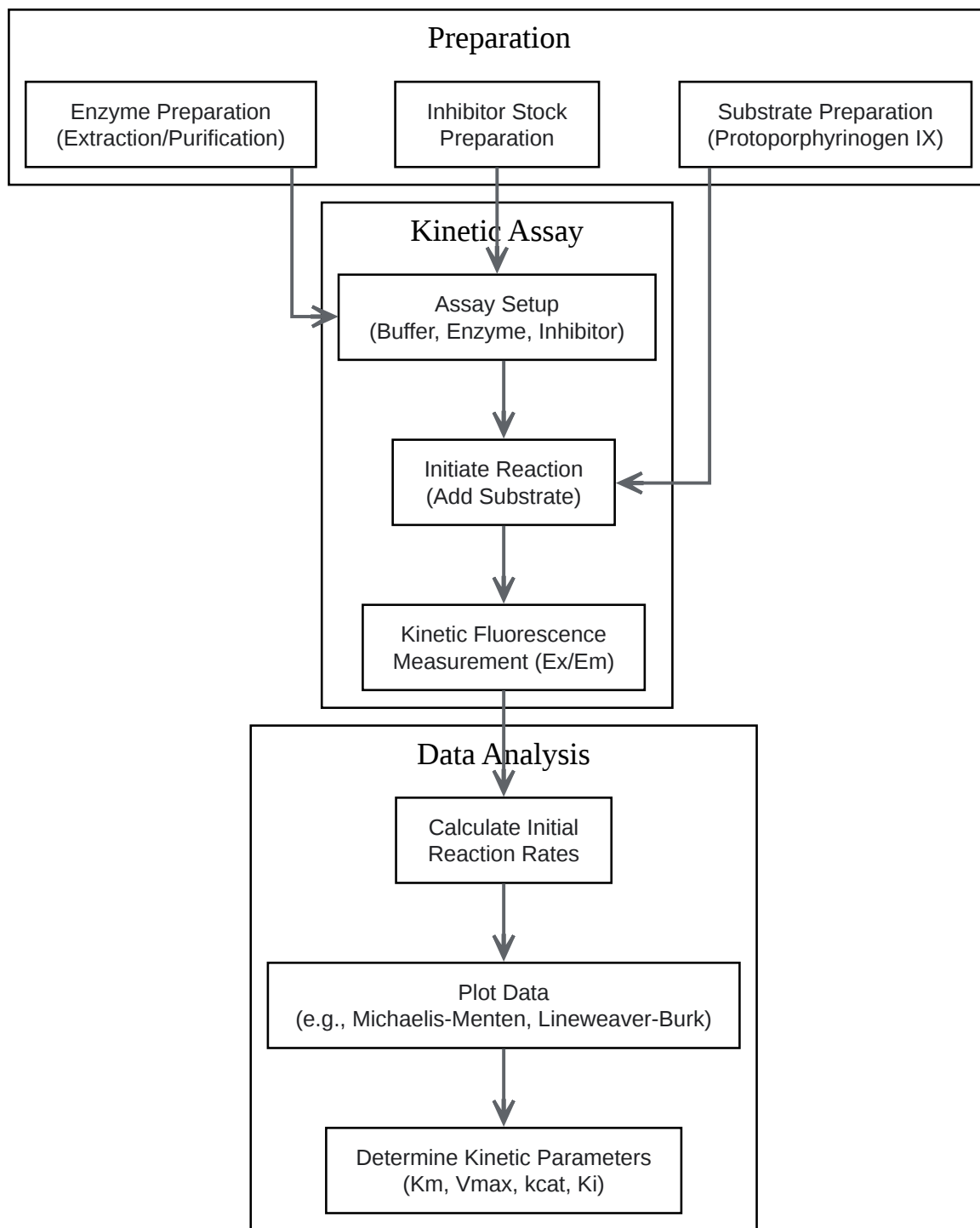
Species	Inhibitor	K_i (nM)	Type of Inhibition
Homo sapiens (Human)	Acifluorfen	530[1]	Competitive
Mus musculus (Mouse)	Bilirubin	25,000[3]	Competitive
Mus musculus (Mouse)	Acifluorfen-methyl	Competitive[9]	Competitive
Saccharomyces cerevisiae (Yeast)	Acifluorfen-methyl	10[4][5]	Competitive
Saccharomyces cerevisiae (Yeast)	Diphenyleneiodonium	67.5	Competitive with O ₂
Zea mays (Maize)	Acifluorfen-methyl	Competitive[9]	Competitive
Various Plants	Acifluorfen-methyl	IC ₅₀ values reported	Not applicable

Note: The inhibition of maize PPO by acifluorfen-methyl was reported as competitive, but a specific K_i value was not provided in the search results. IC₅₀ values for various plant species are available but are not directly comparable to K_i values without further information.

Signaling Pathways and Experimental Workflows

To visualize the biochemical context and experimental design for PPO kinetic analysis, the following diagrams are provided.





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